molecular formula C13H17F3N2 B1357423 2-(3-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine CAS No. 926208-73-3

2-(3-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine

Cat. No. B1357423
M. Wt: 258.28 g/mol
InChI Key: IOGJSNXLAMOEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, also known as 3-MTPP, is a synthetic compound derived from the piperidine and phenylamine classes of compounds. It is a colorless, odorless, and crystalline solid with a melting point of 154-155 °C. 3-MTPP has a variety of applications in scientific research and lab experiments, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations.

Scientific Research Applications

Brain-Specific Delivery of Radiopharmaceuticals

Research on radioiodinated phenylamines attached to dihydropyridine carriers, including derivatives of phenylamine, indicates their potential in brain-specific delivery of radiopharmaceuticals. These compounds demonstrate improved brain uptake and brain to blood ratios in rats, suggesting their utility in cerebral blood perfusion measurement (Tedjamulia et al., 1985).

Antipsychotic and Adrenoceptor Antagonist Applications

The development of 5-heteroaryl-substituted analogues of the antipsychotic sertindole, derived from phenylamine compounds, has resulted in highly selective and potentially CNS-active alpha 1-adrenoceptor antagonists. These compounds demonstrate significant affinity and selectivity for adrenoceptors over dopamine and serotonin receptors, indicating their potential in antipsychotic medication (Balle et al., 2003).

Glycine Transporter 1 Inhibitor

The identification of certain phenylamine derivatives as potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases their potential in neurological applications. These compounds demonstrate significant inhibitory activity and a favorable pharmacokinetics profile, suggesting their use in treating neurological conditions (Yamamoto et al., 2016).

Serotonin Receptor Antagonism

Phenylamine derivatives have been found to act as selective, centrally acting serotonin 5-HT2 antagonists. These compounds, particularly those substituted at the 1-position with 4-piperidinyl, show potent receptor binding and inhibit quipazine-induced head twitches in rats, indicating their potential in serotonin-related treatments (Andersen et al., 1992).

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(7-11(12)17)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGJSNXLAMOEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline

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